molecular formula C8H5BrF3I B13038913 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene

1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene

Cat. No.: B13038913
M. Wt: 364.93 g/mol
InChI Key: ZAGJEKAAEZKCSO-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is an organohalide compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method starts with the trifluoromethylation of a suitable benzene derivative, followed by iodination and bromomethylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry: In the material science industry, this compound can be used to create novel polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the trifluoromethyl group and the halogens, which make the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved can vary widely based on the specific reactions and applications.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-2-(trifluoromethyl)benzene
  • 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 1-(Bromomethyl)-3-iodo-2-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The position of the trifluoromethyl group also influences the compound’s chemical behavior, making it a versatile intermediate in various synthetic applications.

Properties

Molecular Formula

C8H5BrF3I

Molecular Weight

364.93 g/mol

IUPAC Name

1-(bromomethyl)-3-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF3I/c9-4-5-2-1-3-6(13)7(5)8(10,11)12/h1-3H,4H2

InChI Key

ZAGJEKAAEZKCSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(F)(F)F)CBr

Origin of Product

United States

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